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Compound of Interest

Compound Name: 4-Methylcycloheptan-1-ol

Cat. No.: B15260595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the saturated
secondary alcohol, 4-Methylcycloheptan-1-ol. Due to the limited availability of experimentally
derived spectra in public databases, this document combines available experimental data with
predicted spectral characteristics to offer a comprehensive analytical profile. The guide is
intended to assist researchers in the identification and characterization of this compound and
related structures.

Chemical Structure and Properties

IUPAC Name: 4-Methylcycloheptan-1-ol Molecular Formula: CsH160O Molecular Weight:

()

128.21 g/mol Structure:

Spectroscopic Data
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A comprehensive analysis of 4-Methylcycloheptan-1-ol requires a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

An experimental 13C NMR spectrum for 4-Methylcycloheptan-1-ol is available and provides
valuable information about the carbon environments within the molecule.[1]

Chemical Shift (ppm) Predicted Assignment
715 C1 (CH-OH)

38.1 C2/C7 (CH2)

35.8 C4 (CH-CHs)

30.0 C3/C5 (CH-2)

23.5 C6 (CHz2)

22.8 C8 (-CHs)

Data obtained from a VARIAN HR-220

instrument.[1]

While an experimental *H NMR spectrum is not readily available, a predicted spectrum can be
inferred based on the structure of 4-Methylcycloheptan-1-ol. The presence of cis and trans
isomers would lead to a more complex spectrum than the simplified prediction below.
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Chemical Shift Lo . Predicted
Multiplicity Integration .
(ppm) Assignment
~3.6 m 1H H1 (CH-OH)
H2, H3, H5, H6, H7
~1.8-1.2 m 12H _
(ring CH2)
~1.1 m 1H H4 (CH-CHs)
~0.9 d 3H H8 (-CHs)

Note: The chemical shifts and coupling constants are estimations and would be highly
dependent on the stereochemistry of the molecule. The broad multiplets are due to complex
spin-spin coupling between the numerous non-equivalent protons in the cycloheptane ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 4-Methylcycloheptan-1-ol is not available. However, the
expected characteristic absorption bands for a secondary alcohol are well-established.

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

~3300 Strong, Broad
bonded)
~2960-2850 Strong C-H stretch (alkane)
~1465 Medium C-H bend (alkane)
) C-O stretch (secondary
~1070 Medium

alcohol)

Mass Spectrometry (MS)

An experimental mass spectrum for 4-Methylcycloheptan-1-ol is not available. The predicted
fragmentation pattern upon electron ionization (EIl) would be characteristic of a cyclic alcohol.
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miz Predicted Fragment
128 [M]* (Molecular lon)
113 [M - CHs]*

110 [M - H20]*

95 [M - H20 - CHs]*

71 [CsHa1]*

57 [CaHo]*

43 [C3H7]*

The molecular ion peak at m/z 128 may be weak or absent. A prominent peak corresponding to
the loss of water (M-18) is expected. Alpha-cleavage (cleavage of the C-C bond adjacent to the
oxygen) and subsequent fragmentation of the cycloheptyl ring would also contribute to the
spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described
above.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylcycloheptan-1-ol in about
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a5 mm NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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o For 3C NMR, a proton-decoupled pulse sequence is typically used. A longer relaxation
delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the
lower natural abundance of 3C.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase and baseline correct the resulting spectrum. Integrate the signals in the tH NMR
spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of liquid 4-Methylcycloheptan-1-ol between two salt plates
(e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCla) that has minimal IR
absorbance in the regions of interest.

e Instrument Setup: Record a background spectrum of the salt plates or the solvent cell.

o Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
Typically, multiple scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a
direct insertion probe.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques

described.

Mass Spectrometry

Spectral Analysis

Sample Introduction lonization Mass Analysis »| Detection ~
= ™| (Molecular lon, Fragmentation)

(GC or Direct Probe) ™1 (Electron Impact) (Separation by m/z)

A
A

IR Spectroscopy

’—> Sample Scan ﬁ
Sample Preparation Data Processing ~ Spectral Analysis
(Neat Liquid or Solution) } [—b (Background Subtraction) "7 (Functional Group Identification)

Background Scan

NMR Spectroscopy

Data Acquisition Data Processing Spectral Analysis

Sample Preparation ~J ~
"7 (FT, Phasing, Baseline Correction) 7| (Chemical Shift, Integration, Coupling)

(Dissolve in Deuterated Solvent) (*H and 3C Spectra)

A

Click to download full resolution via product page

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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